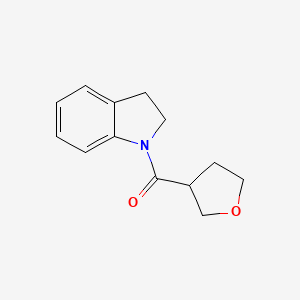
1-(oxolane-3-carbonyl)-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Oxolane-3-carbonyl)-2,3-dihydro-1H-indole is a synthetic compound that has garnered attention in various fields of research and industry This compound features an oxolane (tetrahydrofuran) ring and a carbonyl group attached to a dihydroindole structure
准备方法
The synthesis of 1-(oxolane-3-carbonyl)-2,3-dihydro-1H-indole typically involves several steps, starting with the preparation of the oxolane ring and the dihydroindole core. Common synthetic routes include:
Oxolane Ring Formation: The oxolane ring can be synthesized through the cyclization of 1,4-diols or by using tetrahydrofuran as a starting material.
Dihydroindole Core Synthesis: The dihydroindole core can be prepared via the reduction of indole derivatives or through cyclization reactions involving aniline derivatives.
Coupling Reactions: The final step involves coupling the oxolane ring with the dihydroindole core using reagents such as acyl chlorides or anhydrides under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1-(Oxolane-3-carbonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxolane or dihydroindole rings are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
科学研究应用
1-(Oxolane-3-carbonyl)-2,3-dihydro-1H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It serves as a probe or ligand in biological studies, helping to investigate biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic effects, including its use in drug discovery and development.
Industry: It is utilized in the manufacturing of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 1-(oxolane-3-carbonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(Oxolane-3-carbonyl)-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
1-(Oxolane-3-carbonyl)piperidine: This compound features a piperidine ring instead of a dihydroindole ring, leading to different chemical and biological properties.
1-(Oxolane-3-carbonyl)piperazine: This compound contains a piperazine ring, which may result in distinct interactions and applications compared to the dihydroindole derivative.
1-(Oxolane-3-carbonyl)morpholine:
The uniqueness of this compound lies in its specific combination of the oxolane ring and dihydroindole core, which imparts distinct chemical reactivity and biological activity.
属性
IUPAC Name |
2,3-dihydroindol-1-yl(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(11-6-8-16-9-11)14-7-5-10-3-1-2-4-12(10)14/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTGFSUWMZOWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2967958.png)
![6-cyclopropyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2967961.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2967962.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2967963.png)
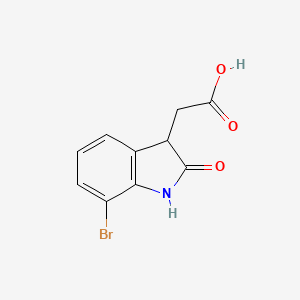
![ethyl 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2967968.png)
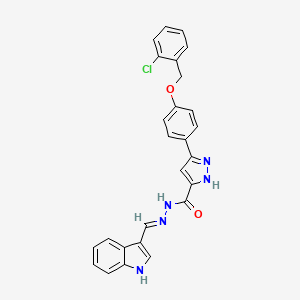
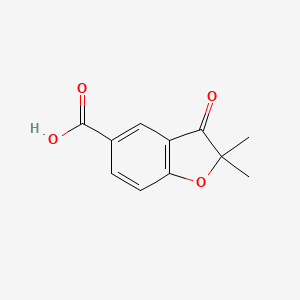
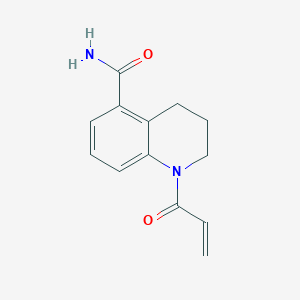

![1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2967976.png)
![N-(2-chloro-4-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2967978.png)
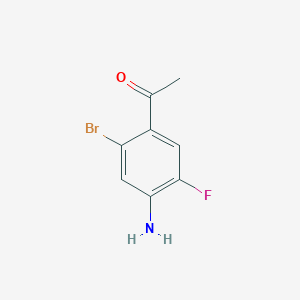
![N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2967980.png)
